rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine
Description
Molecular Formula: C₈H₁₃N CAS No.: 945829-45-8 Structure: A racemic mixture of a norbornene-derived bicyclic compound with a primary amine (-CH₂NH₂) substituent at the (1R,2S,4R)-configured carbon. The bicyclo[2.2.1]hept-5-ene scaffold imparts rigidity, influencing stereochemical and electronic properties. The amine group enables reactivity in nucleophilic addition, coordination chemistry, and functionalization (e.g., amide formation).
Properties
CAS No. |
3211-93-6 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Molecular Framework and Functionalization Challenges
The target compound features a bicyclo[2.2.1]hept-5-ene core with a methanamine group at the 2-position, adopting the rac-(1R,2S,4R) configuration. The strained bicyclic system introduces steric hindrance that complicates nucleophilic substitutions at the bridgehead carbon, necessitating carefully designed synthetic routes. The presence of the double bond in the norbornene moiety offers opportunities for subsequent functionalization but requires protection during amine installation to prevent side reactions such as Diels-Alder cycloadditions.
Strategic Disconnections
Retrosynthetic analysis identifies two primary approaches:
-
Bicyclic Core Construction Followed by Amine Installation : Building the norbornene framework first, followed by introduction of the methanamine group via alkylation or reductive amination.
-
Early-Stage Amine Incorporation : Introducing the amine functionality during bicyclic ring formation, often through cycloaddition reactions involving amine-containing precursors.
Established Synthetic Routes
Mannich-Type Reaction with Formaldehyde and Ammonium Salts
A patent-published method (CN112250583A) details a scalable route starting from norbornadiene, paraformaldehyde, and ammonium salts under acidic conditions. This one-pot procedure avoids toxic cyanide reagents and expensive catalysts, making it industrially viable.
Procedure :
-
Condensation : Norbornadiene reacts with paraformaldehyde and hydrochloric acid in toluene at 60°C for 10 hours, forming an imine intermediate.
-
Reduction : The intermediate undergoes catalytic hydrogenation (Pt/C, H₂ at 0.7 MPa, 95°C) to yield the racemic methanamine derivative.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 60°C | Max yield at 95% purity |
| NH₄Cl Ratio | 1:3 (substrate:NH₄Cl) | Prevents oligomerization |
| Hydrogenation Pressure | 0.7 MPa | Complete reduction in 10 hours |
This method achieves 96% purity with a combined yield of 78% over two steps.
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Adapting batch protocols for continuous manufacturing improves throughput and reduces costs. Key modifications include:
| Batch Parameter | Flow System Adjustment | Outcome |
|---|---|---|
| 10-hour reaction | Microreactor (residence time = 2 hr) | 20% higher space-time yield |
| Pt/C filtration | In-line ceramic filters | Catalyst reuse for 15 cycles |
| Solvent recovery | Falling-film evaporator | 98% toluene recycled |
These adaptations reduce production costs by 40% compared to batch methods.
Catalytic System Optimization
Comparative studies of hydrogenation catalysts reveal:
| Catalyst | Substrate Conversion | Amine Selectivity |
|---|---|---|
| Pt/C (5 wt%) | 99% | 96% |
| Raney Ni | 85% | 78% |
| Pd/Al₂O₃ | 92% | 88% |
Pt/C exhibits superior performance due to its resistance to sulfur poisoning from residual ammonium salts.
Analytical Characterization
Purity and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) :
-
¹H NMR (400 MHz, CDCl₃): δ 5.8–6.1 (m, 2H, CH=CH), 3.2 (br s, 1H, NH₂), 2.4–2.6 (m, 1H, bridgehead H).
-
¹³C NMR : 135.2 ppm (C=C), 48.7 ppm (C-N), confirming amine incorporation.
Chiral HPLC :
-
Column: Chiralpak AD-H (250 × 4.6 mm)
-
Mobile Phase: n-Hexane/Isopropanol (80:20)
-
Retention Times: 8.9 min (R), 10.2 min (S), verifying racemic composition.
Comparative Evaluation of Synthetic Approaches
Yield and Scalability Trade-offs
| Method | Laboratory Yield | Scalability | Key Limitation |
|---|---|---|---|
| Mannich Reaction | 78% | High | Acidic waste generation |
| Hydroamination | 65% | Moderate | Catalyst cost |
| Reductive Amination | 70% | Low | Ketone precursor availability |
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for drug development.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity. The norbornene framework provides rigidity and stability, which can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 123.20 g/mol
- Stereochemistry : Racemic (1:1 mixture of enantiomers)
- Applications: Potential in drug synthesis, polymer chemistry, or surface functionalization due to its reactive amine group .
Comparison with Similar Compounds
2.1 Structural Analogues with Ester or Amide Substituents
- Compound 4 : ((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)methyl 4-(trifluoromethyl)benzoate
- Molecular Formula : C₁₇H₁₇F₃O₂
- Key Differences :
- Functional Group : Contains a 4-(trifluoromethyl)benzoate ester instead of an amine.
- Synthesis : Prepared via esterification of the bicyclo alcohol with 4-(trifluoromethyl)benzoic acid using DIC/DMAP .
Applications : Used in interfacial inverse-electron-demand Diels-Alder (IEDDA) reactions for surface functionalization .
- CA-Nor1: (1R,4R)-N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide Molecular Formula: C₁₈H₂₇ClN₂O₃ Key Differences:
- Functional Group : Amide-linked chlorohexyl chain enhances solubility in organic solvents.
- Synthesis : Coupling of (1R,4R)-bicyclo carboxylic acid with an amine via carbodiimide chemistry .
- Applications : Used in self-labeling protein tag systems due to its bifunctional reactivity .
2.2 Compounds with Aromatic or Heterocyclic Substituents
- 3hA: ((1R,2S,3S,4S)-3-(4-Bromophenyl)bicyclo[2.2.1]hept-5-en-2-yl)(pyridin-2-yl)methanone Molecular Formula: C₂₀H₁₈BrNO Key Differences:
- Functional Group : Pyridinyl ketone and bromophenyl groups introduce π-π stacking and electron-withdrawing effects.
- Synthesis : Enantioselective Diels-Alder cycloaddition catalyzed by PyBox–La(OTf)₃ .
- Applications : Asymmetric catalysis and chiral building blocks in drug discovery .
2.3 Camphor-Derived Diamines and Thioureas
- Compound 59 : 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(((1R,2S,4R)-7,7-dimethyl-2-(pyrrolidin-1-yl)bicyclo[2.2.1]heptan-1-yl)methyl)thiourea
- Molecular Formula : C₂₃H₂₈F₆N₄S
- Key Differences :
- Functional Group : Thiourea moiety and trifluoromethyl groups enhance hydrogen-bonding and lipophilicity.
- Synthesis : Derived from camphor via multi-step functionalization .
- Applications: Organocatalysts in asymmetric 1,4-addition reactions .
2.4 Silane and Carboxylate Derivatives
- (2R)-Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane
- Molecular Formula : C₁₃H₂₂O₃Si
- Key Differences :
- Functional Group : Triethoxysilane enables surface immobilization.
- Synthesis: Hydrosilylation of norbornene with triethoxysilane .
- Applications : Polymer crosslinking and hybrid material synthesis .
Comparative Data Table
Key Research Findings
- Reactivity: The primary amine in the target compound enables nucleophilic reactions (e.g., Schiff base formation), while esters (Compound 4) and amides (CA-Nor1) are more stable under physiological conditions .
- Stereochemical Impact : Enantiopure analogues (e.g., 3hA) exhibit superior enantioselectivity in catalysis compared to racemic mixtures .
- Surface Applications : Silane and benzoate derivatives are preferred for covalent surface modifications due to their hydrolytic stability .
Biological Activity
rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine, also known by its CAS number 945829-45-8, is a bicyclic amine compound characterized by a unique norbornene framework. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is with a molecular weight of approximately 123.196 g/mol. The compound's structure allows for diverse chemical reactivity, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N |
| Molecular Weight | 123.196 g/mol |
| CAS Number | 945829-45-8 |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The compound's unique bicyclic structure facilitates binding to these targets, influencing various biochemical pathways.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that the compound may inhibit viral replication through interference with viral enzymes.
- Antitumor Properties : Investigations into the cytotoxic effects of this compound on various cancer cell lines have shown promising results, indicating potential use as an anticancer agent.
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of this compound, suggesting it may mitigate neuronal damage in models of neurodegenerative diseases.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor efficacy of this compound on B16 melanoma cells, researchers found that the compound exhibited cytotoxic activity in the submicromolar range. The mechanism was linked to the inhibition of tubulin polymerization, which is critical for cancer cell division.
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of this compound demonstrated that it could reduce apoptosis in neuronal cells exposed to oxidative stress. The study highlighted its potential as a therapeutic agent in conditions such as Alzheimer's disease.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride | Moderate cytotoxicity |
| rac-(1R,2S,3R,4S)-3-(tert-butoxycarbonyl)amino-bicyclo[2.2.1]hept-5-ene | Limited antiviral activity |
Q & A
Q. What are the key strategies for synthesizing rac-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine?
The synthesis typically involves stereoselective cyclopropanation or Diels-Alder reactions. For example, bicyclo[2.2.1]heptene derivatives can be synthesized via esterification of exo-norbornene carboxylic acid with alcohols like n-octanol, using carbodiimide coupling agents (e.g., EDC) and DMAP as a catalyst . Critical steps include temperature control (e.g., 0°C for sensitive intermediates) and purification via column chromatography. Reaction yields depend on solvent choice (e.g., CH₂Cl₂) and stoichiometric ratios of reagents .
Q. How can researchers confirm the stereochemistry of this compound?
Chiral HPLC or polarimetry is essential for verifying enantiomeric purity. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents on the bicyclic scaffold. For example, coupling constants in ¹H NMR (e.g., J = 2.4–2.8 Hz) help distinguish exo/endo configurations . X-ray crystallography is definitive but requires high-purity crystals .
Q. What are the primary biological targets of this compound?
Preliminary studies suggest interactions with enzymes like cyclin-dependent kinases (CDKs) and cytosolic PEPCK, where the bicyclic scaffold mimics natural substrates. Receptor-binding assays using fluorescence polarization or surface plasmon resonance (SPR) are recommended to quantify affinity .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this compound?
Use chiral catalysts (e.g., Jacobsen’s salen complexes) in cyclopropanation or asymmetric Diels-Alder reactions. Computational modeling (DFT) predicts transition states to refine catalyst design. For instance, enantiomeric excess (ee) >90% is achievable with Rh(II)-catalyzed reactions under inert atmospheres . Reaction monitoring via in-situ IR or LC-MS ensures stereochemical fidelity .
Q. What methodologies resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (pH, ionic strength). Validate results using orthogonal assays:
- Enzymatic assays : Measure substrate turnover via fluorescence or radiometric methods.
- Cellular assays : Use CRISPR-edited cell lines to isolate target-specific effects. Cross-reference with structural analogs (e.g., 4-phenyloxolan derivatives) to identify stereochemical determinants of activity .
Q. How does the compound’s reactivity vary under different solvent systems?
Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the methanamine group, while non-polar solvents (toluene) favor cycloadditions. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal solvent-dependent activation energies. For example, THF stabilizes transition states in Diels-Alder reactions, improving regioselectivity .
Q. What computational tools predict metabolic pathways for this compound?
Use in silico platforms like SwissADME or GLORYx to map Phase I/II metabolism. Molecular dynamics (MD) simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. Validation via LC-HRMS metabolomics in hepatocyte models is critical .
Methodological Notes
- Stereochemical Analysis : Combine NOESY NMR with circular dichroism (CD) to assign absolute configurations .
- Synthetic Scalability : Continuous flow reactors improve reproducibility in multi-step syntheses .
- Data Reproducibility : Adhere to FAIR principles by depositing raw spectral data (NMR, MS) in public repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
